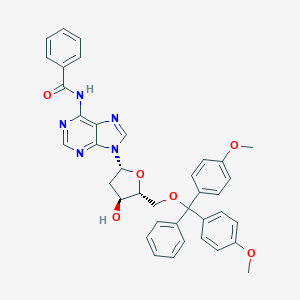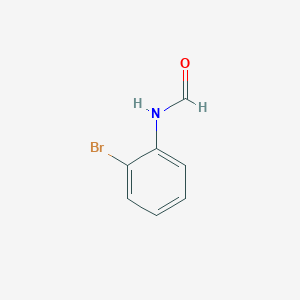
2-Acetylthiopropyltrimethylammonium iodide
Descripción general
Descripción
2-Acetylthiopropyltrimethylammonium iodide is a quaternary ammonium salt. It is identified by the EC number 217-476-2 and the CAS number 1866-17-7 . The molecular formula of this compound is C8H18INOS .
Molecular Structure Analysis
The molecular structure of 2-Acetylthiopropyltrimethylammonium iodide is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Aplicaciones Científicas De Investigación
Materials Science: Time-Programmed Supramolecular Assembly
This compound has potential applications in materials science, particularly in the time-programming of supramolecular assembly. The dynamic removal of iodine from systems involving this compound can lead to significant opportunities for controlling the timing of self-assembly processes .
Sol-Gel Transition Control
In the field of sol-gel science, 2-Acetylthiopropyltrimethylammonium iodide could be used to manipulate the sol-gel transition. This is crucial for creating materials with specific mechanical and chemical properties .
Analytical Chemistry: Development of Analytical Tests
The compound’s interaction with iodine can be exploited to develop new analytical tests, particularly those that require precise control over iodine concentration and redox potential .
Chemical Kinetics: Iodine Clock Reactions
The compound can play a role in iodine clock reactions, which are important for understanding chemical kinetics and reaction dynamics. It could be used to study the effects of iodine concentration changes on reaction rates .
Pharmaceutical Applications: Drug Synthesis
Acetyl-beta-(methylthio) choline iodide: is used in organic synthesis, which includes the production of pharmaceuticals. Its properties may be harnessed to create drugs with specific desired effects .
Agrochemical Production
As an intermediate in organic synthesis, this compound is also relevant in the production of agrochemicals. Its role in the synthesis of pesticides and fertilizers could be significant .
Dye Manufacturing
The compound’s chemical properties make it suitable for use in the synthesis of dyes. It could be involved in creating dyes with particular affinities for different materials .
Propiedades
IUPAC Name |
2-acetylsulfanylpropyl(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NOS.HI/c1-7(11-8(2)10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWLTEMLPVNWIJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](C)(C)C)SC(=O)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18INOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940115 | |
| Record name | 2-(Acetylsulfanyl)-N,N,N-trimethylpropan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylthiopropyltrimethylammonium iodide | |
CAS RN |
1866-17-7 | |
| Record name | 1-Propanaminium, 2-(acetylthio)-N,N,N-trimethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1866-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylthiopropyltrimethylammonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Acetylsulfanyl)-N,N,N-trimethylpropan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetylthiopropyltrimethylammonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-acetylthiopropyltrimethylammonium iodide in the thyroxine immunoassay described in the paper?
A1: 2-Acetylthiopropyltrimethylammonium iodide acts as the substrate for the enzyme acetylcholinesterase in this assay []. The assay principle relies on the inhibition of acetylcholinesterase by a thyroxine-cholinesterase inhibitor conjugate. When the conjugate is bound to an antibody, its inhibitory effect is neutralized. This difference in enzyme activity in the presence or absence of free thyroxine is what allows for the quantification of thyroxine levels in a sample. Essentially, 2-acetylthiopropyltrimethylammonium iodide is crucial for the assay as it is the molecule acted upon by the enzyme, and its hydrolysis rate is directly related to the amount of free thyroxine present.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















